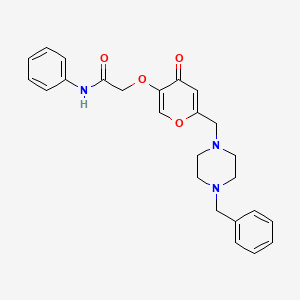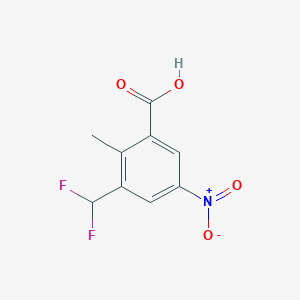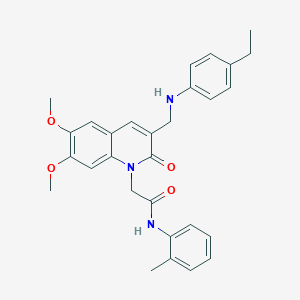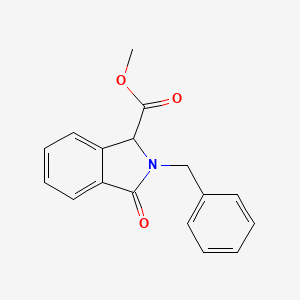
(2S)-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-methylpyrrolidine, also known as (2S)-2-methyl-2-pyrrolidine, is a chiral, secondary aliphatic amine that is used in a variety of laboratory experiments and applications. The molecule is composed of a nitrogen atom and a methyl group, and is commonly used in organic synthesis and other scientific research.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Synthesis of Quinolone Antibacterial Agents : (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine has been synthesized as an important intermediate for quinolone antibacterial agents, combining diastereo and enantioselective reactions (Li et al., 1995).
Efficient Synthesis : An efficient and practical synthesis of (R)-2-methylpyrrolidine was developed, offering a scalable preparation in high yield and purity, using readily available materials (Zhao et al., 2006).
Facilitating Synthesis of Fluoropyrrolidine Derivatives : N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, are significant synthons for dipeptidyl peptidase IV inhibitors and other medicinal applications (Singh & Umemoto, 2011).
Application in Organic Synthesis : N-methylpyrrolidin-2-one hydrotribromide (MPHT) demonstrates broad applicability in organic synthesis, including bromination, oxidation, and epoxide ring-opening reactions (Jain & Sain, 2010).
Biomedical and Pharmacological Research
Neuroprotection Against Excitotoxicity : Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a selective agonist of metabotropic glutamate receptors, protects neurons from excitotoxic degeneration, suggesting potential in neuroprotective drug development (Battaglia et al., 1998).
Catalytic Source in Asymmetric Reduction : (2S)-2-Anilinomethylpyrrolidine acts as an efficient in situ recyclable chiral catalytic source in the borane-mediated asymmetric reduction of prochiral ketones (Basavaiah et al., 2006).
Environmental Applications
Photocatalytic Activity in Wastewater Treatment : N-methyl-2pyrrolidine (NMP) solvent was used for the exfoliation of MoS2 nanosheets, demonstrating significant photocatalytic performance for decomposing organic dyes under visible light, indicating its potential in water pollution control (Sahoo et al., 2020).
Corrosion Inhibition in Oil and Gas Wells : Novel cationic surfactants, including derivatives of 1-methylpyrrolidin-1-ium bromide, have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, showing effective inhibition efficiency (Hegazy et al., 2016).
Propriétés
IUPAC Name |
(2S)-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-5-3-2-4-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHPCLZJAFCTIK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59335-84-1 |
Source


|
| Record name | (2S)-2-Methylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does the chirality of (S)-2-methylpyrrolidine influence its interaction with biological targets?
A1: While the provided research doesn't focus on specific biological targets of (S)-2-methylpyrrolidine itself, one study highlights its significance as a product of enzymatic reduction. The study examines NADPH-dependent oxidoreductases that exhibit S-selectivity towards 2-methylpyrroline, converting it to (S)-2-methylpyrrolidine with high enantiomeric excess []. This selectivity emphasizes the importance of chirality in enzyme-substrate interactions, suggesting that (S)-2-methylpyrrolidine might interact differently with chiral biological targets compared to its enantiomer.
Q2: Can you elaborate on the role of (S)-2-methylpyrrolidine in the context of dielectrically controlled resolution?
A2: Research demonstrates the dielectrically controlled resolution (DCR) of (RS)-2-methylpyrrolidine using (R,R)-tartaric acid []. This resolution relies on the preferential crystallization of diastereomeric salts formed between the enantiomers of 2-methylpyrrolidine and (R,R)-tartaric acid in solvents with varying dielectric constants (∈). By adjusting the solvent composition, researchers achieved preferential resolution of (R)- or (S)-2-methylpyrrolidine. This highlights the influence of solvent polarity and chiral interactions on the separation of enantiomers.
Q3: What are the advantages of using ion-exchange resins for downstream processing of (S)-2-methylpyrrolidine?
A4: A study demonstrated the effectiveness of ion-exchange resins for recovering (S)-2-methylpyrrolidine produced via enzymatic reduction of 2-methylpyrroline []. Cation exchange resins, specifically, exhibited high recovery capacities without requiring pretreatment steps. This approach simplifies the downstream processing, leading to a more efficient and cost-effective method for obtaining high-purity (S)-2-methylpyrrolidine.
Q4: How does the stereochemistry of Rovatirelin Hydrate, a molecule containing the (S)-2-methylpyrrolidine moiety, influence its anti-hypothermic activity?
A5: Research on Rovatirelin Hydrate, a thyrotropin-releasing hormone (TRH) mimetic, highlights the critical role of stereochemistry in its biological activity []. Among all 16 stereoisomers synthesized, only the isomer with the (S)-configuration at the 2-position of the 2-methylpyrrolidine moiety exhibited significant anti-hypothermic effects comparable to the lead compound. This study emphasizes the importance of specific stereochemical arrangements for optimal biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)
![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)


![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)


![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)
